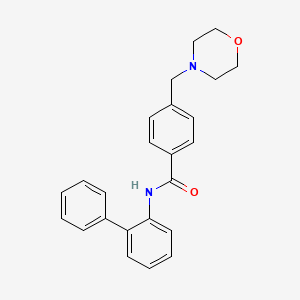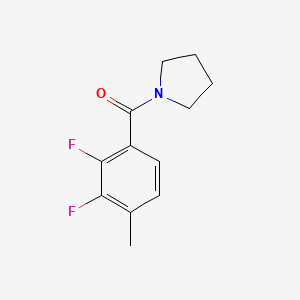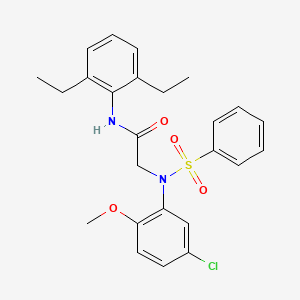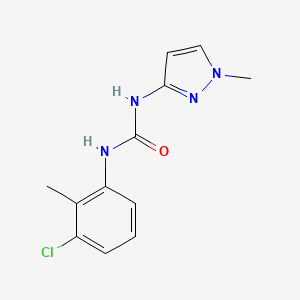
N-(biphenyl-2-yl)-4-(morpholin-4-ylmethyl)benzamide
Overview
Description
N-(biphenyl-2-yl)-4-(morpholin-4-ylmethyl)benzamide: is a synthetic organic compound that belongs to the class of benzamides It features a biphenyl group attached to the nitrogen atom, a morpholine ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(biphenyl-2-yl)-4-(morpholin-4-ylmethyl)benzamide typically involves the following steps:
Formation of Biphenyl-2-amine: The biphenyl-2-amine can be synthesized through a Suzuki coupling reaction between 2-bromobiphenyl and an amine source.
Formation of 4-(morpholin-4-ylmethyl)benzoic acid: This intermediate can be prepared by reacting 4-chloromethylbenzoic acid with morpholine under basic conditions.
Amide Bond Formation: The final step involves coupling the biphenyl-2-amine with 4-(morpholin-4-ylmethyl)benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl moiety, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic aromatic substitution.
Major Products:
Oxidation: N-oxide derivatives of the morpholine ring.
Reduction: Amine derivatives from the reduction of the amide bond.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, aiding in various organic transformations.
Materials Science: It can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength.
Biology and Medicine:
Drug Development: N-(biphenyl-2-yl)-4-(morpholin-4-ylmethyl)benzamide has potential as a lead compound in the development of new pharmaceuticals, particularly for targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological pathways and interactions due to its unique structural features.
Industry:
Coatings and Adhesives: The compound can be used in the formulation of advanced coatings and adhesives, providing improved performance characteristics.
Mechanism of Action
The mechanism of action of N-(biphenyl-2-yl)-4-(morpholin-4-ylmethyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The biphenyl and morpholine moieties can interact with the target site through hydrophobic interactions and hydrogen bonding, respectively. The benzamide group can further stabilize the binding through additional interactions.
Comparison with Similar Compounds
N-(biphenyl-2-yl)-4-(piperidin-4-ylmethyl)benzamide: This compound features a piperidine ring instead of a morpholine ring.
N-(biphenyl-2-yl)-4-(pyrrolidin-4-ylmethyl)benzamide: This compound has a pyrrolidine ring in place of the morpholine ring.
Uniqueness: N-(biphenyl-2-yl)-4-(morpholin-4-ylmethyl)benzamide is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. The morpholine ring can enhance solubility and provide additional sites for hydrogen bonding, making it a versatile scaffold for various applications.
Properties
IUPAC Name |
4-(morpholin-4-ylmethyl)-N-(2-phenylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2/c27-24(21-12-10-19(11-13-21)18-26-14-16-28-17-15-26)25-23-9-5-4-8-22(23)20-6-2-1-3-7-20/h1-13H,14-18H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKONXADDKRPHRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(cyclopentyloxy)benzoyl]-N-(4-fluorobenzyl)hydrazinecarbothioamide](/img/structure/B3524420.png)
![methyl 2-chloro-5-{[(2,3-dichloro-4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B3524426.png)
![2-{[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B3524435.png)


![N-cycloheptyl-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide](/img/structure/B3524453.png)
![N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-phenylacetamide](/img/structure/B3524454.png)

![4-methoxy-N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-3-methylbenzenesulfonamide](/img/structure/B3524459.png)
![N-[[4-(diethylamino)phenyl]carbamothioyl]-2-methoxy-3-methylbenzamide](/img/structure/B3524473.png)
![methyl 3-{[N-[(4-ethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycyl]amino}-2-methylbenzoate](/img/structure/B3524475.png)
![methyl 4-({[6-chloro-3-(3-ethoxy-3-oxopropyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate](/img/structure/B3524486.png)
![N-(2-methoxy-5-methylphenyl)-2-[4-(2-phenylethylsulfamoyl)phenoxy]acetamide](/img/structure/B3524488.png)
![N-{2-[4-(5-Chloro-2-methyl-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-(2-chloro-phenyl)-methanesulfonamide](/img/structure/B3524500.png)
